The Orchestration of Cell Division in Streptomyces coelicolor: A Technical Guide
The Orchestration of Cell Division in Streptomyces coelicolor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptomyces coelicolor, a filamentous bacterium renowned for its complex lifecycle and prolific production of secondary metabolites, presents a unique model for studying bacterial cell division. Unlike the binary fission observed in many bacteria, S. coelicolor undergoes a distinct process of sporulation-specific cell division within its aerial hyphae, leading to the formation of long chains of unigenomic spores. This intricate process is governed by a specialized set of proteins that ensure the precise and coordinated formation of multiple septa. While the term "ARC7" does not correspond to a known protein in the context of Streptomyces coelicolor cell division, this guide provides an in-depth examination of the key players that orchestrate this critical biological event, including the FtsZ protein, the SsgA-like protein (SALP) family, and SepG.
Core Proteins in Streptomyces coelicolor Cell Division
The process of septation and spore formation in S. coelicolor is a tightly regulated cascade of protein interactions. At the heart of this machinery is the tubulin homolog FtsZ, which forms the cytokinetic Z-ring. However, the positioning and activation of FtsZ are controlled by a unique set of proteins, most notably the SsgA-like proteins.
FtsZ: The Cytoskeletal Scaffold
FtsZ is a highly conserved GTP-binding protein that polymerizes to form the Z-ring at the future site of cell division. In S. coelicolor, FtsZ is essential for the formation of the regularly spaced septa in aerial hyphae that lead to spore formation.[1][2][3] Unlike in many other bacteria, FtsZ is not essential for the viability of S. coelicolor.[4] During sporulation, FtsZ assembles into spectacular ladder-like structures within the aerial hyphae.[3][5] The assembly dynamics of FtsZ are developmentally modulated, involving the formation of spiral-shaped intermediates that are subsequently remodeled into regularly spaced Z-rings.[2]
The SsgA-Like Proteins (SALPs): Master Regulators of Sporulation-Specific Division
The SsgA-like proteins are a family of small, actinomycete-specific regulatory proteins that play crucial roles in controlling various stages of sporulation.[6][7] S. coelicolor possesses seven members of this family: SsgA, SsgB, SsgC, SsgD, SsgE, SsgF, and SsgG.
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SsgA and SsgB: These two proteins are central to the initiation of sporulation-specific cell division. SsgA is involved in activating the division process, while SsgB is critical for the correct localization of FtsZ to the division sites.[5][6] SsgB directly recruits FtsZ and tethers the resulting Z-ring to the cytoplasmic membrane.[5] Mutants lacking ssgA or ssgB are unable to form the characteristic FtsZ ladders and are consequently blocked in sporulation.[5][8]
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SsgC-G: The other SALPs have more specialized roles in the later stages of spore formation.[6][9] SsgC is implicated in DNA segregation and condensation, SsgD in the synthesis of the spore wall, SsgE and SsgF in the autolytic separation of spores, and SsgG in ensuring the precise localization of septa.[6][7]
SepG: A Crucial Membrane-Associated Coordinator
SepG is a transmembrane protein that plays a vital role in coordinating septum formation and nucleoid organization.[1][10][11] It is required for the correct localization of SsgB to the future division sites.[1][10] In the absence of SepG, SsgB fails to localize properly, leading to a failure in Z-ring formation and a block in sporulation.[1][12] Förster resonance energy transfer (FRET) imaging has suggested a direct interaction between SepG and SsgB.[1][10] Furthermore, sepG null mutants exhibit expanded, doughnut-shaped nucleoids, indicating a role for SepG in nucleoid compaction.[1][10][11]
Quantitative Data Summary
| Protein | Function | Mutant Phenotype | Localization | Interacting Partners |
| FtsZ | Forms the Z-ring, the scaffold for the division machinery. | Viable, but blocked in septum formation and sporulation.[4] | Assembles into ladder-like structures in aerial hyphae.[3] | SsgB |
| SsgA | Activates sporulation-specific cell division. | Conditionally non-sporulating.[8] | Forms multiple foci in sporulating aerial hyphae.[13] | - |
| SsgB | Recruits FtsZ to the division site. | Blocked in sporulation, no FtsZ ladders.[5] | Co-localizes with FtsZ at the septum.[5] | FtsZ, SepG |
| SsgC | DNA segregation and condensation. | Aberrant DNA segregation.[6] | - | - |
| SsgD | Spore wall synthesis. | Defective spore wall.[6][7] | - | - |
| SsgE/F | Autolytic spore separation. | Failure in spore separation.[6][7] | - | - |
| SsgG | Septum localization. | Irregular septum placement.[6][7] | - | - |
| SepG | Localizes SsgB to the division site; nucleoid compaction. | Blocked in sporulation; delocalized SsgB; expanded nucleoids.[1][10][11] | Localizes to the periphery of future spore compartments.[10][14] | SsgB |
Signaling Pathways and Experimental Workflows
Signaling Pathway for Sporulation-Specific Cell Division
The initiation of sporulation-specific cell division in S. coelicolor follows a hierarchical pathway. SepG, a transmembrane protein, is crucial for anchoring the division machinery to the membrane. It ensures the correct localization of SsgB, which in turn recruits FtsZ to form the Z-ring. SsgA acts as an activator for this process.
Experimental Workflow for Studying Protein Interactions in Cell Division
A common workflow to investigate the interactions between these cell division proteins involves a combination of genetic and microscopic techniques.
Experimental Protocols
Generation of Gene Knockout Mutants
A standard method for generating in-frame gene deletions in Streptomyces coelicolor utilizes homologous recombination.
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Construct Design: Flanking regions (typically ~1-2 kb) upstream and downstream of the target gene are amplified by PCR. These fragments are then cloned into a non-replicating E. coli - Streptomyces shuttle vector containing a selectable marker (e.g., apramycin resistance).
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Conjugation: The resulting plasmid is transferred from an E. coli donor strain (e.g., ET12567/pUZ8002) to S. coelicolor via intergeneric conjugation.
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Selection of Single Crossovers: Exconjugants are selected on media containing the appropriate antibiotic. This selects for clones where the plasmid has integrated into the chromosome via a single homologous recombination event.
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Selection of Double Crossovers: Single crossover mutants are then grown on non-selective media to allow for a second recombination event (excision of the plasmid). Replica plating is then used to identify colonies that have lost the vector-borne resistance marker but have retained the desired gene deletion.
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Verification: The deletion is confirmed by PCR analysis of genomic DNA from the putative mutants.
Fluorescence Microscopy for Protein Localization
Visualizing the subcellular localization of cell division proteins is crucial for understanding their function.
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Construction of Fluorescent Fusion Plasmids: The gene of interest is cloned in-frame with a gene encoding a fluorescent protein (e.g., eGFP, mCherry) in an integrative or episomal Streptomyces expression vector. The expression is often driven by the native promoter or a well-characterized constitutive or inducible promoter.
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Transformation: The resulting plasmid is introduced into S. coelicolor wild-type or mutant strains by conjugation or protoplast transformation.
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Culture and Imaging: The strains are grown on a suitable medium to induce the developmental stage of interest (e.g., sporulation). Mycelia are then mounted on a microscope slide with an agar pad.
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Microscopy: Images are captured using a fluorescence microscope equipped with appropriate filter sets for the specific fluorescent proteins. Time-lapse microscopy can be employed to study the dynamics of protein localization. For higher resolution, techniques like structured illumination microscopy (SIM) or stimulated emission depletion (STED) microscopy can be used. A derivative of S. coelicolor with reduced autofluorescence can be used to improve image quality.[13][15]
Förster Resonance Energy Transfer (FRET) Imaging
FRET is a powerful technique to determine if two proteins are in close proximity (typically within 1-10 nm), suggesting a direct interaction.
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Fluorophore Pairing: The two proteins of interest are fused to a suitable FRET pair of fluorescent proteins, such as a cyan fluorescent protein (CFP) as the donor and a yellow fluorescent protein (YFP) as the acceptor.
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Strain Construction: S. coelicolor strains expressing the fusion proteins are generated. Control strains expressing only the donor or only the acceptor are also required.
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Imaging: The strains are imaged using a fluorescence microscope capable of FRET measurements. This typically involves exciting the donor fluorophore and measuring the emission from both the donor and the acceptor.
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FRET Analysis: The FRET efficiency is calculated based on the increase in acceptor emission upon donor excitation (sensitized emission) or the decrease in donor fluorescence lifetime in the presence of the acceptor. An increased FRET signal in the strain co-expressing both fusion proteins compared to the controls indicates a close association of the two proteins.
Conclusion
The process of cell division in Streptomyces coelicolor is a highly specialized and complex phenomenon that deviates significantly from the canonical binary fission model. It is orchestrated by a unique set of proteins, including the FtsZ, the SsgA-like protein family, and SepG, which work in concert to ensure the timely and precise formation of spores. A thorough understanding of the function and interplay of these proteins is not only fundamental to bacterial developmental biology but also holds potential for applications in biotechnology and drug development, particularly in optimizing Streptomyces strains for the production of valuable secondary metabolites. Future research will likely uncover further layers of regulation and identify additional components of this intricate molecular machinery.
References
- 1. SepG coordinates sporulation-specific cell division and nucleoid organization in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dynamics of FtsZ Assembly during Sporulation in Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assembly of the cell division protein FtsZ into ladder-like structures in the aerial hyphae of Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Growth and viability of Streptomyces coelicolor mutant for the cell division gene ftsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive control of cell division: FtsZ is recruited by SsgB during sporulation of Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SsgA-like proteins determine the fate of peptidoglycan during sporulation of Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The SsgA-like proteins in actinomycetes: small proteins up to a big task - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcription of the sporulation gene ssgA is activated by the IclR-type regulator SsgR in a whi-independent manner in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. researchgate.net [researchgate.net]
- 12. SepG coordinates sporulation-specific cell division and nucleoid organization in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imaging of Streptomyces coelicolor A3(2) with Reduced Autofluorescence Reveals a Novel Stage of FtsZ Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
